trans-2-{[2-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol
Description
trans-2-{[2-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol is a cyclobutanol derivative featuring a trans-configuration hydroxyl group at the 1-position and an amino group substituted at the 2-position of the cyclobutane ring. The amino group is further functionalized with a 2-(propan-2-yl)phenyl moiety, introducing steric bulk and lipophilic character. This structural motif is significant in medicinal chemistry due to the cyclobutane ring’s conformational rigidity, which can enhance binding affinity to biological targets.
Properties
IUPAC Name |
(1R,2R)-2-(2-propan-2-ylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9(2)10-5-3-4-6-11(10)14-12-7-8-13(12)15/h3-6,9,12-15H,7-8H2,1-2H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFSUQRBZHIBLQ-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
trans-2-{[2-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol is a cyclobutane derivative characterized by its unique molecular structure, which includes an isopropylamino group and a hydroxyl group. The compound has the molecular formula CHNO and a molecular weight of 205.30 g/mol . This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. The precise mechanisms are still under investigation, but it is hypothesized that the compound could influence pathways related to cell signaling and metabolic processes.
Pharmacological Properties
Research indicates that derivatives of cyclobutane compounds can exhibit a range of biological activities such as:
- Antiproliferative Effects : Similar compounds have shown potential in inhibiting cell growth in various cancer cell lines.
- Anti-inflammatory Activity : Some cyclobutane derivatives have been noted for their ability to reduce inflammation markers.
The specific pharmacological properties of this compound are yet to be fully elucidated, but it is positioned as a promising candidate for further investigation in drug development .
Case Studies and Research Findings
Recent studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:
- Anticancer Activity : In a study on 2-methoxyestradiol analogues, structural modifications were correlated with antiproliferative and pro-apoptotic activities. This highlights the importance of chemical structure in determining biological efficacy .
- Structure Activity Relationship (SAR) : Investigations into SAR for cyclobutane derivatives have revealed that slight changes in substituents can significantly alter biological activity. This suggests that this compound could be optimized for enhanced effects through structural modifications .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Notable Biological Activity |
|---|---|---|---|
| This compound | CHNO | 205.30 g/mol | Potential anticancer properties |
| 2-Methoxyestradiol | CHO | 286.37 g/mol | Antiproliferative, antiangiogenic |
| trans-2-{[4-(propan-2-yl)phenyl]amino}cyclobutan-1-ol | CHNO | 205.30 g/mol | Similar activity profile expected |
This table illustrates how this compound compares to other compounds with known biological activities, emphasizing the potential for similar effects.
Scientific Research Applications
Pharmacological Potential
Trans-2-{[2-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests it may exhibit interesting pharmacological properties. Research indicates that derivatives of cyclobutanol compounds can act as inhibitors in various biological pathways, making them candidates for drug development.
Case Study: Synthesis of Drug-like Compounds
A study demonstrated the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines using this compound as a precursor. The ability to produce chiral amines is crucial in pharmacology, as many drugs require specific stereochemistry to achieve desired therapeutic effects.
Anticancer Research
Preliminary studies have suggested that compounds similar to this compound may possess anticancer properties. These compounds often interact with cellular pathways involved in proliferation and apoptosis, indicating potential for cancer treatment applications.
Reagent in Chemical Reactions
This compound serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various reactions, including:
- Nucleophilic Substitution Reactions : The amino group can act as a nucleophile, facilitating the formation of new carbon-nitrogen bonds.
- Cyclization Reactions : It can undergo cyclization to form more complex cyclic structures, which are valuable in drug design.
Data Table: Reaction Pathways
| Reaction Type | Description | Outcome |
|---|---|---|
| Nucleophilic Substitution | Amino group reacts with alkyl halides | Formation of substituted amines |
| Cyclization | Intramolecular reaction forming new rings | Creation of complex cyclic compounds |
Polymer Chemistry
The compound's structural features make it suitable for applications in polymer chemistry. It can be utilized as a monomer or crosslinking agent in the synthesis of polymers with specific mechanical properties.
Case Study: Development of Functional Polymers
Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. This property is particularly beneficial for applications in coatings and composite materials.
Data Table: Polymer Properties
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | High | Coatings |
| Mechanical Strength | Enhanced | Composite Materials |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs sharing the trans-2-aminocyclobutan-1-ol core but differing in substituent groups.
Structural and Physicochemical Properties
Key Observations :
- Molecular Weight : All analogs except the propan-2-yloxypropyl variant () share similar molecular weights (~191–205 g/mol), suggesting comparable solubility and diffusion properties.
- The 3-(propan-2-yloxy)propyl group () adds an ether linkage, which may improve metabolic stability compared to aromatic analogs.
- Chirality : Compounds like and specify stereochemistry, which is critical for biological activity but unconfirmed for the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
